3-[(4-Chlorophenoxy)methyl]piperidine
Description
3-[(4-Chlorophenoxy)methyl]piperidine (CAS: 405062-72-8) is a piperidine derivative featuring a 4-chlorophenoxy group attached to the piperidine ring via a methylene bridge at the 3-position. This compound is structurally characterized by its aromatic chlorophenoxy moiety and the six-membered piperidine ring, which contribute to its physicochemical and biological properties. It is utilized in pharmaceutical and polymer research, often serving as a precursor or intermediate in synthesizing bioactive molecules or functionalized polymers .
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]piperidine |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-9H2 |
InChI Key |
CJVUFLCVHZSJIN-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical behavior of 3-[(4-Chlorophenoxy)methyl]piperidine is influenced by its substitution pattern, chain length, and electronic properties. Below is a detailed comparison with analogous compounds.
Positional Isomers and Substituent Effects
- 3- vs. 4-Substituted Piperidines: 1-[3-(4-Chlorophenoxy)propyl]piperidine (compound 93 in ): This positional isomer features a 4-chlorophenoxy group linked via a propyl chain to the piperidine nitrogen. It demonstrated potent antihypertensive activity in spontaneously hypertensive rats (SHR), reducing blood pressure by 17% at 10 mg/kg, attributed to calcium-channel-blocking activity. 1-[3-(4-Chlorophenoxy)propyl]-4-methylpiperidine (compound 15 in ): A sigma-1 receptor ligand with high affinity (Kᵢ = 0.34 nM) and selectivity over sigma-2 receptors. The 4-methyl group on the piperidine ring enhances steric effects, whereas the 3-substituted methylene group in the target compound may offer distinct binding kinetics .
Chain Length Variations
- Propyl vs. Methylene Linkers: Increasing the chain length between the piperidine and 4-chlorophenoxy group often enhances receptor binding or solubility. For example: 1-[3-(3-(4-Chlorophenoxy)propoxy)propyl]-3-methylpiperidine (compound 11 in ): Exhibited nanomolar affinity (Kᵢ = 3.2 nM) for histamine H3 receptors due to extended alkyl chains improving membrane permeability . this compound: The shorter methylene linker likely reduces metabolic stability compared to propyl-linked analogs but may improve synthetic accessibility .
Pharmacological Activity
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